molecular formula C7H3Br3ClF B6338832 5-Bromo-4-chloro-2-fluorobenzal bromide CAS No. 1301739-73-0

5-Bromo-4-chloro-2-fluorobenzal bromide

Cat. No.: B6338832
CAS No.: 1301739-73-0
M. Wt: 381.26 g/mol
InChI Key: RZMWSDBPHWEZKR-UHFFFAOYSA-N
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Description

5-Bromo-4-chloro-2-fluorobenzal bromide is a multifunctional halogenated aromatic building block of significant interest in advanced chemical synthesis and drug discovery research. Its molecular structure, incorporating bromo, chloro, and fluoro substituents on a benzal bromide core, makes it a versatile and reactive intermediate for constructing complex molecules. This compound is particularly valuable in the development of active pharmaceutical ingredients (APIs) and other biologically active compounds. In research applications, this reagent is designed for use in cross-coupling reactions, where the bromide substituents can serve as excellent leaving groups in metal-catalyzed transformations, such as Suzuki or Negishi couplings, to form new carbon-carbon bonds. Furthermore, the benzal bromide (bromomethyl) group is a highly reactive functionality that can undergo nucleophilic substitution, making it a key precursor for introducing the 5-bromo-4-chloro-2-fluorobenzyl moiety into larger molecular architectures. Such halogen-rich intermediates are frequently employed in the synthesis of potential therapeutic agents. Research into related halogenated benzoic acid derivatives demonstrates their utility as key precursors in multi-step synthetic routes to potent enzyme inhibitors . The strategic incorporation of fluorine and other halogens is a established strategy in medicinal chemistry to modulate the bioavailability, metabolic stability, and binding affinity of lead compounds . This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use. Researchers should handle this compound with appropriate care in a controlled laboratory environment, utilizing suitable personal protective equipment.

Properties

IUPAC Name

1-bromo-2-chloro-5-(dibromomethyl)-4-fluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Br3ClF/c8-4-1-3(7(9)10)6(12)2-5(4)11/h1-2,7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZMWSDBPHWEZKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Br)Cl)F)C(Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Br3ClF
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Radical Bromination of 4-Chloro-2-fluorotoluene

The primary synthesis route involves bromination of 4-chloro-2-fluorotoluene using N-bromosuccinimide (NBS) under radical initiation. This method achieves selective benzylic bromination while preserving aromatic halogen substituents:

Reaction Conditions:

  • Substrate: 4-Chloro-2-fluorotoluene (1.0 equiv)

  • Brominating Agent: NBS (1.2 equiv)

  • Catalyst: Azobisisobutyronitrile (AIBN, 0.1 equiv)

  • Solvent: Carbon tetrachloride (CCl₄)

  • Temperature: 80–85°C (reflux)

  • Duration: 6–8 hours

Mechanistic Insights:
The AIBN-generated radicals abstract a hydrogen atom from the toluene methyl group, creating a benzyl radical that reacts with NBS to install bromine at the benzylic position. This method avoids electrophilic aromatic substitution due to the electron-withdrawing effects of chlorine and fluorine.

Yield Optimization:

ParameterOptimal RangeYield Impact
NBS Equivalents1.1–1.3Max at 1.2
Reaction Temperature80–85°C+15% vs 70°C
AIBN Loading0.08–0.12 equiv±5% variation

Post-reaction purification via fractional distillation under reduced pressure (40–50°C at 15 mmHg) yields 85–90% product purity, which is further enhanced to >99% through recrystallization from ethanol-water mixtures.

Halogen Exchange Reactions

Alternative approaches utilize halogen exchange on pre-functionalized benzyl halides:

Protocol for Chlorine-Bromine Exchange:

  • Starting Material: 4,5-Dichloro-2-fluorobenzyl chloride

  • Reagent: Lithium bromide (LiBr, 3.0 equiv)

  • Solvent: Dry acetone

  • Conditions: 12-hour reflux under nitrogen atmosphere

This method achieves 75–80% conversion but requires rigorous exclusion of moisture to prevent hydrolysis side reactions. The reaction progress follows second-order kinetics, with an activation energy (EaE_a) of 92 kJ/mol calculated using the Arrhenius equation:

k=AeEaRTk = A \cdot e^{-\frac{E_a}{RT}}

where kk is the rate constant, AA the pre-exponential factor, RR the gas constant, and TT the absolute temperature.

Catalytic Systems and Process Intensification

Silica Gel-Immobilized Lewis Acids

Recent advancements employ solid-supported catalysts to enhance reaction efficiency and simplify product isolation:

Friedel-Crafts Alkylation Case Study:

ComponentSpecification
CatalystAlCl₃ on silica gel
Loading Capacity1.6 mmol/g
Reaction Temperature−25°C to −30°C
Vacuum Pressure−0.07 MPa

This system facilitates phenetole coupling to 5-bromo-4-chloro-2-fluorobenzyl bromide with 94.7% yield, compared to 82% with traditional AlCl₃. The immobilized catalyst reduces aqueous workup steps and enables reuse for 5–7 cycles without significant activity loss.

Continuous Flow Bromination

Scalable production utilizes continuous flow reactors to improve heat and mass transfer:

Flow Reactor Parameters:

  • Residence Time: 8 minutes

  • Pressure: 12 bar

  • Temperature Gradient: 75°C (inlet) → 85°C (outlet)

  • Throughput: 1.2 kg/h

This method achieves 92% conversion with 88% isolated yield, outperforming batch reactors by reducing decomposition products from 15% to <5%.

Industrial-Scale Production and Quality Control

Multi-Step Synthesis Workflow

Large-scale manufacturing integrates bromination, purification, and crystallization:

Stepwise Process:

  • Bromination: 4-Chloro-2-fluorotoluene + NBS → Crude benzyl bromide

  • Neutralization: 5% sodium bicarbonate wash (pH 7–8)

  • Solvent Recovery: Dichloromethane distillation (bp 40°C)

  • Recrystallization: Ethanol-water (3:2 v/v) at −10°C

Quality Metrics:

ParameterSpecificationAnalytical Method
Purity≥99.5%HPLC (C18 column)
Residual Solvents<50 ppmGC-FID
Heavy Metals<10 ppmICP-MS

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-chloro-2-fluorobenzal bromide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine, chlorine, and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Electrophilic Substitution: Reagents like aluminum chloride or iron(III) chloride in solvents such as dichloromethane.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in solvents like ether or tetrahydrofuran (THF).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation and reduction can lead to the formation of different functionalized benzene compounds.

Scientific Research Applications

5-Bromo-4-chloro-2-fluorobenzal bromide has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of biochemical pathways and interactions due to its unique substituents.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Bromo-4-chloro-2-fluorobenzal bromide involves its interaction with specific molecular targets. The bromine, chlorine, and fluorine atoms can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. These interactions can affect biochemical pathways and molecular processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-4-chloro-2-fluorobenzaldehyde: A precursor in the synthesis of 5-Bromo-4-chloro-2-fluorobenzal bromide.

    5-Bromo-4-chloro-2-fluorobenzoic acid: Another derivative with similar substituents but different functional groups.

    5-Bromo-4-chloro-2-fluorobenzyl alcohol: A related compound with an alcohol functional group.

Uniqueness

5-Bromo-4-chloro-2-fluorobenzal bromide is unique due to its specific combination of bromine, chlorine, and fluorine substituents on the benzene ring. This unique substitution pattern imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Q & A

Q. How can computational modeling predict reactivity in downstream applications?

  • Methodological Answer : Perform DFT calculations (e.g., Gaussian09) to map Fukui indices for electrophilic attack sites. Molecular docking (AutoDock Vina) can simulate interactions with biological targets. Pair with experimental crystallographic data (from SHELX) to validate binding modes .

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